molecular formula C10H9BrO2 B8587179 5-(Allyloxy)-2-bromobenzaldehyde

5-(Allyloxy)-2-bromobenzaldehyde

Cat. No.: B8587179
M. Wt: 241.08 g/mol
InChI Key: PIKQUFBEAHAJLP-UHFFFAOYSA-N
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Description

5-(Allyloxy)-2-bromobenzaldehyde (CAS: 832674-00-7) is a brominated aromatic aldehyde featuring an allyloxy (–O–CH₂–CH=CH₂) substituent at the 5-position and a formyl (–CHO) group at the 2-position of the benzene ring. This compound is widely utilized in organic synthesis, particularly in cross-benzoin condensations and as a precursor for heterocyclic frameworks. For instance, it reacts with trifluoromethyl-substituted benzaldehyde derivatives to form N-(4-(1-hydroxy-2-oxo-2-phenylethyl)-3-(trifluoromethyl)phenyl)benzamide, achieving a yield of 57% under standard protocols . Its structure enables dual functionality: the aldehyde group participates in condensation reactions, while the allyloxy group offers opportunities for further derivatization (e.g., olefin metathesis or oxidation) .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-5-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h2-4,6-7H,1,5H2

InChI Key

PIKQUFBEAHAJLP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

5-(Allyloxy)-2-bromobenzaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The compound's ability to form various functional groups enhances its utility as a scaffold for drug development .

Antimicrobial Activity

A study assessed a series of allyloxy-substituted benzaldehydes for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, with some achieving up to 70% inhibition at low concentrations .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays using cancer cell lines demonstrated a dose-dependent decrease in cell viability, indicating potential mechanisms such as apoptosis induction and cell cycle arrest .

Case Study on Antimicrobial Activity

A study focusing on the antimicrobial properties of various allyloxy-substituted benzaldehydes highlighted the effectiveness of this compound derivatives against common bacterial strains. The modifications to the benzaldehyde structure significantly impacted antibacterial activity, showcasing its potential as an antimicrobial agent .

Case Study on Anticancer Activity

In vitro studies investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability through mechanisms involving caspase activation pathways, suggesting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Allyloxy)-2-bromobenzaldehyde with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications References
This compound C₁₀H₉BrO₂ 241.09 Aldehyde, Allyl ether, Bromine Cross-benzoin condensations (57% yield)
5-(Benzyloxy)-2-bromobenzaldehyde C₁₄H₁₁BrO₂ 291.14 Aldehyde, Benzyl ether, Bromine Gold-catalyzed alkyne activation (93% yield)
5-Bromo-2-hydroxybenzaldehyde C₇H₅BrO₂ 201.02 Aldehyde, Phenol, Bromine Precursor for thiosemicarbazones
Allyl 5-bromo-2-hydroxybenzoate C₁₀H₉BrO₃ 257.08 Ester, Allyl ether, Bromine, Phenol Potential esterase substrate
5-Allyl-2-hydroxy-3-methoxybenzaldehyde C₁₁H₁₂O₃ 192.21 Aldehyde, Allyl substituent, Methoxy Coordination chemistry, luminescent materials

Key Observations :

  • 93% in gold-catalyzed reactions) .
  • Reactivity: The absence of a hydroxyl group in this compound (vs. 5-Bromo-2-hydroxybenzaldehyde) reduces hydrogen-bonding interactions, favoring aldehyde participation in condensations over phenolic reactivity .
  • Functional Versatility : Allyl ethers (e.g., in this compound) allow for post-synthetic modifications like deprotection or olefin reactions, unlike ester derivatives (e.g., Allyl 5-bromo-2-hydroxybenzoate) .

Physical Properties

  • Melting Points : Derivatives of this compound often exist as oils (e.g., pale yellow oil with a reported melting point of 590°C, likely a typographical error) , whereas 5-Bromo-2-hydroxybenzaldehyde derivatives are typically solids due to intermolecular hydrogen bonding .
  • Solubility: The allyloxy group improves solubility in non-polar solvents compared to hydroxybenzaldehydes, facilitating reactions in toluene or hexane/EtOAC mixtures .

Q & A

What are the common synthetic routes for 5-(Allyloxy)-2-bromobenzaldehyde, and how are reaction conditions optimized?

Basic Synthesis:
The compound is typically synthesized via O-alkylation of a bromo-hydroxybenzaldehyde precursor (e.g., 5-bromo-2-hydroxybenzaldehyde) with allyl bromide. This involves deprotonation of the hydroxyl group using a base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 6–12 hours .

Advanced Optimization:

  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Solvent Effects: Compare yields in DMF vs. acetone; DMF may improve solubility but increase side reactions.
  • Stoichiometry: A 1.2:1 molar ratio of allyl bromide to precursor minimizes unreacted starting material .

What spectroscopic and analytical methods are critical for characterizing this compound?

Basic Characterization:

  • NMR Spectroscopy: ¹H NMR confirms allyloxy group integration (δ 4.6–5.3 ppm for allyl protons) and aldehyde proton (δ ~10.1 ppm) .
  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

Advanced Analysis:

  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally related bromo-hydroxybenzaldehyde derivatives .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ = 257.0 for C₁₀H₉BrO₂) .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Precautions:

  • PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors.
  • Storage: Keep in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Risk Mitigation:

  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

How can researchers address competing side reactions during synthesis, such as over-alkylation or ether cleavage?

Advanced Methodological Strategies:

  • Temperature Control: Maintain reaction temperatures <80°C to avoid allyl group isomerization.
  • Base Selection: Use mild bases (e.g., K₂CO₃) instead of strong bases (e.g., NaH) to reduce ether cleavage .
  • By-product Analysis: Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) to detect di-alkylated products .

How should discrepancies in reported physical properties (e.g., melting points, solubility) be analyzed?

Advanced Data Contradiction Analysis:

  • Purity Assessment: Compare HPLC purity (>95% vs. <90%) across studies; impurities like residual allyl bromide may depress melting points .
  • Solvent Crystallization: Recrystallization from dichloromethane/hexane vs. ethanol can yield polymorphs with distinct melting points .

What is the role of this compound in cross-coupling reactions, and how does its bromine substituent influence reactivity?

Advanced Reactivity Insights:

  • Suzuki Coupling: The bromine atom serves as a leaving group for Pd-catalyzed coupling with boronic acids, enabling aryl-aryl bond formation. Optimize using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C .
  • Competing Pathways: Allyloxy groups may undergo Claisen rearrangement under thermal conditions (>100°C), requiring careful temperature control .

How does the stability of this compound vary under acidic, basic, or thermal conditions?

Advanced Stability Profiling:

  • Acidic Conditions (pH <3): Rapid hydrolysis of the allyloxy group to regenerate 5-bromo-2-hydroxybenzaldehyde.
  • Basic Conditions (pH >10): Degradation via aldol condensation of the aldehyde group; monitor by UV-Vis at 280 nm .
  • Thermal Stability: Decomposes above 150°C, releasing CO and brominated by-products; use TGA for decomposition profiling .

What strategies are recommended for elucidating the environmental impact or biodegradability of this compound?

Advanced Ecotoxicity Assessment:

  • PBT/vPvB Analysis: Use quantitative structure-activity relationship (QSAR) models to predict persistence (e.g., log Kow = 2.8 suggests moderate bioaccumulation) .
  • Soil Mobility Studies: Conduct column chromatography with humic acid to simulate adsorption in soil .

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